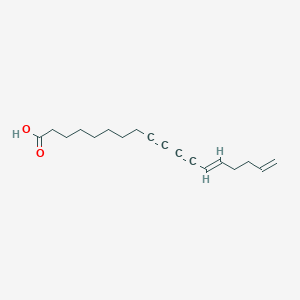

13,17-Octadecadiene-9,11-diynoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H24O2 |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(13E)-octadeca-13,17-dien-9,11-diynoic acid |

InChI |

InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2,5-6H,1,3-4,11-17H2,(H,19,20)/b6-5+ |

InChI Key |

GYLJVPBWGZUNMB-AATRIKPKSA-N |

Isomeric SMILES |

C=CCC/C=C/C#CC#CCCCCCCCC(=O)O |

Canonical SMILES |

C=CCCC=CC#CC#CCCCCCCCC(=O)O |

Synonyms |

13,14-dihydrooropheic acid |

Origin of Product |

United States |

Biosynthesis and Enzymology of 13,17 Octadecadiene 9,11 Diynoic Acid

Proposed Biosynthetic Pathways and Precursor Utilization

The biosynthesis of 13,17-octadecadiene-9,11-diynoic acid is believed to originate from the well-established fatty acid biosynthetic pathway, utilizing common C18 fatty acids as primary precursors. The construction of the characteristic diene-diyne structure is a multi-step process involving a cascade of desaturation and acetylene-forming reactions.

Elucidation of Fatty Acid-Derived Polyacetylene Biogenesis Routes

The journey from a saturated fatty acid to a complex polyacetylene is a testament to the versatility of fatty acid-modifying enzymes. nih.govresearchgate.net Isotopic tracer studies have been instrumental in demonstrating that the carbon backbone of most polyacetylenes is derived from fatty acid and polyketide precursors. nih.govnih.gov The biosynthesis is initiated from oleic acid, a ubiquitous monounsaturated fatty acid in plants. nih.govnih.gov

The proposed pathway to this compound likely follows the "crepenynate pathway," a major route for polyacetylene biosynthesis in many plant families, including the Asteraceae. nih.govmdpi.com This pathway commences with the desaturation of oleic acid to linoleic acid. Subsequently, an acetylenase acts on linoleic acid to introduce the first triple bond, forming crepenynic acid. Further desaturation of crepenynic acid is thought to yield dehydrocrepenynic acid, a key intermediate with a conjugated ene-yne-ene system. The formation of the 9,11-diynoic acid structure likely proceeds through the action of another acetylenase on an appropriate precursor. The introduction of the terminal diene at positions 13 and 17 would then require further specific desaturation steps.

A plausible, though not definitively proven, biosynthetic route to this compound is outlined below:

Oleic acid is converted to Linoleic acid by a Δ12-desaturase.

Linoleic acid is then acted upon by a Δ12-acetylenase to form Crepenynic acid .

Crepenynic acid undergoes further desaturation, potentially by a front-end desaturase, to introduce a second triple bond, forming an intermediate such as 9,11-octadecadiynoic acid .

Subsequent desaturation reactions at the Δ13 and Δ17 positions would then generate the final product, This compound . The order of these final desaturation steps remains to be elucidated.

Role of Acetylenases and Desaturase-like Enzymes in Polyunsaturated Fatty Acid Metabolism

Central to the biosynthesis of polyacetylenes are two key classes of enzymes: desaturases and acetylenases. nih.govnih.gov Both are typically membrane-bound, non-heme iron-containing enzymes that utilize molecular oxygen and a reducing agent, such as NADH or NADPH, to introduce unsaturation into fatty acid chains. nih.gov

Desaturases , particularly those belonging to the Fatty Acid Desaturase 2 (FAD2) family, are responsible for introducing double bonds at specific positions on the fatty acid chain. nih.govnih.gov These enzymes exhibit remarkable substrate specificity and regiospecificity, which dictates the initial pattern of unsaturation. Some desaturases have been found to be bifunctional, capable of introducing double bonds at multiple positions. nih.gov

Acetylenases are functionally divergent desaturases that catalyze the conversion of a double bond into a triple bond. nih.govnih.gov The first plant acetylenase gene was cloned from Crepis alpina and was shown to be a modified FAD2-type desaturase. nih.gov These enzymes are crucial for the formation of the characteristic alkynyl groups of polyacetylenes. The mechanism is believed to involve a further dehydrogenation of an existing double bond. nih.gov

The biosynthesis of this compound would necessitate the sequential action of these enzymes. A Δ12-desaturase initiates the process, followed by one or more acetylenases to form the diyne core. The final diene structure would then be installed by specific desaturases acting on the acetylenic intermediate. The existence of bifunctional desaturases suggests that a single enzyme could potentially catalyze more than one desaturation step in the pathway. nih.gov

| Enzyme Class | Function in Polyacetylene Biosynthesis | Example |

| Desaturases (FAD2-like) | Introduction of double bonds into fatty acid chains. | Δ12-desaturase converts oleic acid to linoleic acid. |

| Acetylenases | Conversion of double bonds to triple bonds. | Δ12-acetylenase converts linoleic acid to crepenynic acid. |

| Bifunctional Desaturases | Catalyze multiple desaturation steps. | A single enzyme may introduce more than one double bond. |

Identification and Functional Characterization of Key Biosynthetic Enzymes

While the general enzymatic players in polyacetylene biosynthesis are known, the specific enzymes responsible for each step in the formation of this compound have not been fully characterized.

Mechanistic Studies of Enzyme Catalysis

The catalytic mechanism of desaturases and acetylenases involves the abstraction of hydrogen atoms from adjacent carbon atoms of the fatty acid chain, leading to the formation of a double or triple bond. nih.gov These enzymes contain a di-iron center in their active site, which is crucial for catalysis. The reaction requires molecular oxygen and electrons that are typically transferred from NAD(P)H via cytochrome b5 and cytochrome b5 reductase.

Site-directed mutagenesis studies, where specific amino acid residues in the enzyme are altered, can provide insights into the structure-function relationships of these enzymes. For example, mutations in the conserved histidine box motifs, which are involved in coordinating the iron atoms, can abolish enzyme activity, confirming their essential role in catalysis. nih.gov By comparing the amino acid sequences of desaturases and acetylenases, researchers can identify key residues that determine whether a double or a triple bond is formed.

Metabolic Engineering Strategies for Enhanced Production

The potential applications of polyacetylenes have spurred interest in developing metabolic engineering strategies to enhance their production. nih.gov By manipulating the expression of key biosynthetic genes, it is possible to increase the flux towards the desired polyacetylene product.

One approach is to overexpress the genes encoding the rate-limiting enzymes in the biosynthetic pathway. For example, increasing the expression of the specific acetylenases and desaturases involved in the formation of this compound could lead to higher yields. rsc.org

Another strategy involves down-regulating or knocking out competing metabolic pathways. For instance, by reducing the expression of enzymes that divert fatty acid precursors towards other metabolic fates, more substrate can be channeled into the polyacetylene pathway.

Furthermore, the introduction of the entire biosynthetic pathway into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, offers a promising platform for the sustainable production of these valuable compounds. nih.govsciepublish.com This would involve identifying and cloning all the necessary genes from the native producing organism and expressing them in the microbial chassis. While significant progress has been made in engineering microorganisms for the production of various chemicals, the heterologous production of complex polyacetylenes like this compound remains a challenging but exciting frontier in metabolic engineering. sciepublish.com

| Strategy | Description |

| Overexpression of Key Enzymes | Increase the levels of rate-limiting desaturases and acetylenases. |

| Down-regulation of Competing Pathways | Block metabolic pathways that consume fatty acid precursors. |

| Heterologous Expression | Introduce the entire biosynthetic pathway into a microbial host for sustainable production. |

Regulation of this compound Biosynthesis in Natural Producers

The biosynthesis of polyacetylenes, including this compound, is a tightly regulated process, often initiated in response to external stimuli such as pathogen attack and mediated by a complex interplay of signaling molecules and regulatory proteins. While specific regulatory mechanisms for this compound have not been extensively elucidated, general principles of polyacetylene regulation in plants provide a framework for understanding how its production is controlled in its natural producers, such as species from the Annonaceae family.

The production of polyacetylenic lipids is known to be induced in various plant species upon pathogen attack, suggesting their role as phytoalexins. nih.govplantae.org This induction is a key regulatory checkpoint. The signaling cascades initiated by pathogen recognition often involve the plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). These signaling molecules are central to the plant's defense response and have been shown to enhance the biosynthesis of a wide range of secondary metabolites. nih.govnih.gov For instance, the application of methyl jasmonate (MeJA) and SA has been demonstrated to increase the production of various metabolites in plant cell cultures. nih.gov While direct evidence for their effect on this compound is not available, it is plausible that these defense-related signaling pathways play a crucial role in triggering its biosynthesis in plants like Mitrephora macrocarpa and Mitrephora celebica, where the compound has been identified.

At the molecular level, the regulation of polyacetylene biosynthesis is controlled by the expression of key biosynthetic genes. A critical step in the formation of polyacetylenes is the introduction of triple bonds into fatty acid precursors, a reaction catalyzed by specialized fatty acid desaturase (FAD) enzymes, often referred to as acetylenases. nih.govnih.gov These enzymes are typically variants of the FAD2-type desaturases. nih.gov The transcriptional control of these desaturase genes is a primary mechanism for regulating the flux of metabolites into the polyacetylene pathway. For example, studies on other polyacetylene-producing plants have shown that the expression of FAD2-like genes is upregulated in response to elicitors and pathogen challenge. nih.gov

Furthermore, the availability of the precursor, linoleic acid, is a crucial factor. The enzymes involved in the upstream synthesis of linoleic acid, such as stearoyl-ACP desaturase (SAD) and fatty acid desaturase 2 (FAD2), are also subject to transcriptional regulation. nih.govfrontiersin.org The expression of these genes can be influenced by various developmental and environmental cues, thereby controlling the pool of substrate available for conversion into polyacetylenes.

While the specific transcription factors and regulatory elements that control the genes for this compound biosynthesis remain to be identified, it is hypothesized that a defense-responsive regulatory network is in place. This network would likely involve the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the activation of signaling cascades involving JA, SA, and possibly other signaling molecules. These cascades would then culminate in the activation of transcription factors that bind to the promoter regions of the relevant biosynthetic genes, including the specific acetylenases and desaturases required for the synthesis of this compound.

Table of Research Findings on the Regulation of Polyacetylene Biosynthesis

| Regulatory Factor | Observed Effect | Relevant Compound(s) | Plant Species/System | Citation |

| Pathogen Attack | Accumulation of polyacetylenic lipids | Falcarindiol, Falcarinol | Daucus carota (carrot), Apiaceae species | nih.govplantae.org |

| Methyl Jasmonate (MeJA) | Increased production of metabolites | Vindoline, Catharanthine, Ajmalicine | Catharanthus roseus cell suspensions | nih.gov |

| Salicylic Acid (SA) | Increased production of metabolites | Taxol | Taxus baccata in vitro cultures | nih.gov |

| Fungal Elicitor (Pep25) | Upregulation of FAD2 desaturase-like gene (ELI12) | General polyacetylenes | Petroselinum crispum (parsley) | nih.gov |

| Polyunsaturated Fatty Acids | Down-regulation of stearoyl-CoA desaturase-1 (SCD1) gene transcription | Stearoyl-CoA | Mouse hepatocytes | nih.gov |

Biological Activities and Mechanistic Investigations of 13,17 Octadecadiene 9,11 Diynoic Acid

Antimicrobial Activity and Mechanisms of Action

There is currently a lack of specific research on the antimicrobial effects of 13,17-Octadecadiene-9,11-diynoic acid against key prokaryotic and fungal pathogens.

Antibacterial Efficacy in Prokaryotic Model Systems

No specific studies were identified that evaluated the antibacterial efficacy of this compound against Staphylococcus aureus, Mycobacterium tuberculosis, Mycobacterium smegmatis, or Streptococcus mutans. However, research on other fatty acids provides context for potential antibacterial activity. For instance, octanoic acid has demonstrated the ability to inhibit biofilm formation by S. aureus. nih.gov Similarly, arachidonic acid has shown antibacterial and anti-biofilm effects against the cariogenic bacterium Streptococcus mutans, with a minimum inhibitory concentration (MIC) of 25 μg/ml under certain conditions. frontiersin.org

Antifungal Properties and Cellular Target Identification

Direct research on the antifungal properties of this compound against Candida albicans is not available. Studies on other acetylenic fatty acids have shown promise, such as 2,6-hexadecadiynoic acid, which exhibited potent antifungal activity against fluconazole-resistant strains of Candida albicans. researchgate.net

Proposed Molecular Pathways of Antimicrobial Action

A proposed mechanism of antimicrobial action for a related compound, exocarpic acid (13E-octadecene-9,11-diynoic acid), involves the inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis. nih.gov Mycolic acids are essential components of the mycobacterial cell wall, and their disruption can lead to bacterial cell death. nih.govnih.gov However, it is important to note that this finding pertains to a different, though structurally similar, molecule, and it is not confirmed that this compound shares this mechanism.

Anti-inflammatory Research and Immunomodulatory Effects

Specific data on the anti-inflammatory and immunomodulatory effects of this compound is scarce. Research on a closely related oxidized derivative provides the most relevant, albeit indirect, information.

Modulation of Pro-inflammatory Mediators and Signaling Cascades

There is no direct evidence for the modulation of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6), or the NF-κB signaling cascade by this compound. However, extensive research has been conducted on a related compound, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE). In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, 13-KODE was shown to inhibit NO production by suppressing inducible NO synthase. nih.govresearchgate.netnih.gov Furthermore, 13-KODE suppressed the expression of pro-inflammatory cytokines, including TNF-α and IL-1β, and inhibited the nuclear translocation of NF-κB p65, a key step in the NF-κB signaling pathway. nih.govresearchgate.net

Table 1: Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | Effect of 13-KODE | Reference |

| Nitric Oxide (NO) | Inhibition | nih.govresearchgate.netnih.gov |

| Interleukin-1β (IL-1β) | Suppression of expression | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Suppression of expression | nih.gov |

| NF-κB (p65) | Inhibition of nuclear translocation | nih.govresearchgate.net |

Interaction with Immune Cells and Receptors in Preclinical Models

There are no specific studies available on the interaction of this compound with immune cells and receptors in preclinical models. The research on 13-KODE demonstrates its interaction with macrophage cell lines, where it modulates inflammatory responses. nih.govresearchgate.netnih.gov The anti-inflammatory effects of 13-KODE are linked to the inhibition of the MAPK signaling pathway and activation of the Nrf2/HO-1 signaling axis in macrophages. nih.govresearchgate.net The release of pro-inflammatory cytokines like IL-6 by immune cells such as macrophages is a critical aspect of the inflammatory response. nih.gov The inhibition of such mediators is a key target for anti-inflammatory therapies. nih.gov

Cytotoxic and Antiproliferative Effects in in vitro Cell Culture Models

Research into the specific cytotoxic and antiproliferative properties of this compound is limited. While the broader class of polyacetylenic acids isolated from genera such as Mitrephora have demonstrated cytotoxic potential, detailed mechanistic studies on this particular compound are not extensively available in the public domain.

Mechanisms of Induced Cell Death (Apoptosis, Necrosis)

Specific studies detailing the induction of apoptosis or necrosis in cell lines by this compound are not available in the reviewed scientific literature. Therefore, the precise mechanisms of cell death, should they occur, remain to be elucidated.

Cell Cycle Modulation and Growth Inhibition Pathways

There is currently a lack of specific research data on how this compound may modulate the cell cycle or the specific pathways through which it might inhibit cell growth.

Metabolic Regulation and Enzyme Modulation

The influence of this compound on metabolic pathways and enzyme activity is an area of emerging interest, though specific data remains sparse.

α-Glucosidase Inhibitory Activity and Potential Pathways

Polyacetylenic acids as a compound class have been noted for their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. This suggests a possible role in modulating glucose absorption. However, specific studies quantifying the α-glucosidase inhibitory activity (such as IC50 values) of this compound or detailing its inhibitory mechanism (e.g., competitive, non-competitive) are not present in the currently available scientific literature.

Inhibition of Triglyceride Biosynthesis

There is no scientific information available to date regarding the specific effects of this compound on the biosynthesis of triglycerides.

Pharmacological Efficacy in Preclinical in vivo Models (excluding human trials)

No published studies were found that investigated the pharmacological efficacy of this compound in preclinical in vivo models.

There are no available data on the application of this compound in any disease models or any corresponding efficacy assessments.

There is no available information regarding the preclinical pharmacokinetic or pharmacodynamic properties of this compound.

Compound Information

Structure Activity Relationship Sar and Structure Function Investigations of 13,17 Octadecadiene 9,11 Diynoic Acid

Influence of Diene and Diyne Moieties on Biological and Chemical Activity

Polyacetylenic natural products, a class to which 13,17-Octadecadiene-9,11-diynoic acid belongs, are recognized for their wide range of biological activities, stemming largely from their unique carbon-carbon triple bond functionalities. nih.govnih.gov These compounds are derived from fatty acid and polyketide precursors through metabolic pathways involving desaturase and acetylenase enzymes. researchgate.netmdpi.com The presence of conjugated systems, such as the ene-diyne-diene motif, is a significant determinant of their chemical reactivity and biological function. nih.gov The diyne (conjugated triple bond) system, in particular, renders the molecule unstable and susceptible to oxidative, photolytic, or pH-dependent decomposition. nih.gov

This inherent reactivity is often linked to their biological effects, which include antimicrobial, cytotoxic, anti-inflammatory, and antifungal properties. mdpi.comresearchgate.netscienceopen.com The conjugated diene and diyne moieties create an electron-rich system that can interact with biological macromolecules. For instance, some polyacetylenes are known to act as phytoalexins, protecting plants from diseases. researchgate.net The combination of double and triple bonds in a specific arrangement, as seen in this compound, is crucial for target interaction, with studies on related compounds showing that these functionalities are key to activities like enzyme inhibition. mdpi.com Novel 1,2-diaza-1,3-dienes synthesized from cinnamic acids, which also possess a conjugated system, have shown promising antibacterial and antitumor activity, underscoring the importance of such structural features. nih.gov

| Compound Class | Key Structural Moiety | Reported Biological Activities | Reference |

| Polyacetylenes | Carbon-Carbon Triple Bonds (C≡C) | Cytotoxic, Anti-inflammatory, Antifungal, Antibacterial | researchgate.net, mdpi.com |

| Diene-conjugated linoleic acid | Conjugated Double Bonds (C=C-C=C) | Marker of free radical activity | nih.gov |

| 1,2-Diaza-1,3-dienes | Conjugated Diene System | Antibacterial, Antitumor | nih.gov |

Role of the Carboxylic Acid Functionality in Molecular Interactions

The carboxylic acid (-COOH) group is a critical functional moiety in fatty acids, governing their physicochemical properties and molecular interactions. researchgate.net This group can act as a hydrogen bond donor and acceptor, allowing it to form strong interactions with biological targets such as enzyme active sites and receptors. researchgate.net In an aqueous environment or at physiological pH, the carboxylic acid can deprotonate to form a carboxylate anion (-COO⁻), enabling ionic interactions with positively charged residues like arginine or lysine (B10760008) on a protein surface. nih.gov

Studies on the interaction of fatty monoacids with surfaces show that the carboxyl functionality is the primary point of chemisorption. researchgate.net This anchoring role is crucial for orienting the lipophilic alkyl chain within a binding pocket. For example, in the context of interfibrillar collagen mineralization, the carboxylate groups of amino acids and other organic molecules play a crucial role in binding Ca²⁺ ions and directing crystal nucleation and growth. nih.gov Similarly, the carboxylic acid of this compound is expected to be the primary interacting group that positions the rest of the molecule for specific biological activity.

Impact of Alkyl Chain Length and Positional Isomerism on Bioactivity

The length and structure of the alkyl chain in fatty acid-derived molecules significantly modulate their biological activity. The lipophilicity of the molecule, which is directly related to the chain length, affects its ability to traverse cell membranes and interact with hydrophobic binding sites. nih.gov Research on various fatty acid conjugates has shown a clear correlation between alkyl chain length and bioactivity, such as cytotoxicity and antimicrobial effects. nih.govresearchgate.net

| Compound Series | Alkyl Chain Length | Observed Effect on Bioactivity | Reference |

| Dihydroxy selenolane (DHS) conjugates | C6 | Non-toxic | nih.gov |

| Dihydroxy selenolane (DHS) conjugates | C8-C12 | Significant cytotoxicity, increasing with chain length | nih.gov |

| Dihydroxy selenolane (DHS) conjugates | C14 | Decreased cytotoxicity compared to C12 | nih.gov |

| Phosphonium-based ionic liquids | Increasing chain length | Increased antimicrobial toxicity | researchgate.net |

Stereochemical Determinants of Function and Receptor Binding

Stereochemistry is a critical factor in the interaction between a small molecule and its biological target. The specific three-dimensional arrangement of atoms and functional groups determines the molecule's ability to fit into a binding site, which is often highly stereospecific. For this compound, the geometry of the double bonds (E/Z isomerism) is a key stereochemical feature. The IUPAC name (13E)-octadeca-13,17-dien-9,11-diynoic acid specifies the configuration of the double bond at position 13 as trans (E). nih.gov

This defined geometry, along with the linear rigidity imposed by the diyne moiety, creates a unique molecular shape. Any change in the stereochemistry of the double bonds would alter this shape, likely leading to a significant loss or change in biological activity. While no chiral centers are present in the parent structure of this compound, related natural polyacetylenes often contain hydroxyl groups, creating chiral centers. uni.lularodan.com In such cases, the absolute configuration (R/S) at these centers is paramount for activity, as demonstrated in numerous studies where one enantiomer is highly active while the other is not. The highly stereoselective reactions observed with five-membered-ring oxocarbenium ions highlight the profound influence of stereoelectronics on molecular interactions, a principle that broadly applies to receptor-ligand binding. nyu.edu

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational methods are powerful tools for investigating structure-activity relationships at the molecular level, providing insights that can guide the synthesis and evaluation of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. researchgate.net This method allows for the visualization of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net The binding affinity is estimated using a scoring function, typically expressed in kcal/mol, where a more negative value indicates a stronger interaction. researchgate.net

For polyacetylenes and related fatty acids, docking studies have been used to explain observed biological activities. For example, the inhibitory activity of polyacetylene glycosides against enzymes like 5-lipoxygenase (5-LOX) and butyrylcholinesterase (BchE) was rationalized through molecular docking. mdpi.com The results showed that the most active compound formed key hydrogen bonds with amino acid residues in the active site, such as Gly116 and Gly117 in the oxyanion hole of BchE. mdpi.com Similarly, docking of various fatty acids into the thioesterase (TE) domain of polyketide synthase has been used to identify potential inhibitors of aflatoxin synthesis. researchgate.net These simulations can reveal how the alkyl chain fits into hydrophobic pockets and how the carboxylic acid headgroup anchors the molecule.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Decanoic acid | Thioesterase Domain (3ILS) | -5.3 | LEU:203, VAL:184, ILE:183 | researchgate.net |

| Polyacetylene glycoside (Cpd 4) | 5-Lipoxygenase (5-LOX) | -8.132 | His-367, His-372, His-550 | mdpi.com |

| Polyacetylene glycoside (Cpd 4) | Butyrylcholinesterase (BchE) | -7.305 | Trp-82, Gly-116, Gly-117 | mdpi.com |

| Myricetin | Alpha-glucosidase (AG) | -7.6 | Asp327 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. researchgate.net The principle is to develop a model that can predict the activity of new, unsynthesized molecules based on calculated molecular descriptors. researchgate.net

In the study of fatty acid derivatives, QSAR models often incorporate descriptors such as lipophilicity (logP), steric parameters (e.g., molecular volume), and electronic parameters. researchgate.netnih.gov For a series of fatty acid amide hydrolase (FAAH) inhibitors, a QSAR analysis was performed to understand the influence of different N-substituents on inhibitory potency (expressed as pIC₅₀). nih.gov The study found that potency was related to factors like shape complementarity and the potential for hydrogen bonding, rather than just lipophilicity. nih.gov Such models are invaluable for elucidating the key structural features required for bioactivity and for optimizing lead compounds.

Derivatives, Analogs, and Chemical Modification of 13,17 Octadecadiene 9,11 Diynoic Acid

Synthetic Modifications for Enhanced Bioactivity or Stability

Synthetic modifications are crucial for transforming a lead compound into a viable therapeutic agent. For a polyunsaturated fatty acid like 13,17-Octadecadiene-9,11-diynoic acid, these would focus on the carboxylic acid head group and the unsaturated hydrocarbon chain.

The carboxylic acid group is a primary target for modification to create prodrugs, which can improve properties such as membrane permeability and oral bioavailability.

Esterification: Converting the carboxylic acid to an ester is a common prodrug strategy. google.compsu.edunih.gov This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. psu.eduresearchgate.net The choice of alcohol can be varied to fine-tune the lipophilicity and hydrolysis rate of the resulting ester. For instance, simple methyl or ethyl esters could be synthesized, or more complex esters involving polyols like neopentyl glycol (NPG) or trimethylolpropane (B17298) (TMP) could be formed. csic.es While general methods for fatty acid esterification are well-established, psu.eduresearchgate.net no specific examples involving this compound have been documented.

Amidation: The formation of amides from the carboxylic acid group offers another avenue for creating derivatives with altered properties. mdpi.comresearchgate.netyoutube.com Amidation is typically achieved by reacting the carboxylic acid with an amine, often requiring activating agents to facilitate the reaction under mild conditions. organic-chemistry.orgnih.gov The resulting amide bond is generally more resistant to hydrolysis than an ester bond, which can lead to increased metabolic stability. The vast array of available amines allows for the creation of a diverse library of amide derivatives. However, the literature lacks specific reports on the amidation of this compound.

| Modification | Reagent | Potential Outcome | Reference |

| Esterification | Alcohol (e.g., Methanol, Ethanol, NPG) + Acid Catalyst | Increased lipophilicity, altered hydrolysis rate, prodrug formation | psu.educsic.es |

| Amidation | Amine + Activating Agent | Increased metabolic stability, diverse derivatives possible | organic-chemistry.orgnih.gov |

This table is based on general reactions for fatty acids, as specific data for this compound is unavailable.

The diene and diyne functionalities in the molecule's backbone are reactive sites for modifications that can significantly impact its shape, rigidity, and interaction with biological targets.

Hydrogenation: The selective hydrogenation of the double and triple bonds can yield a variety of partially or fully saturated analogs. Catalytic hydrogenation using transition metals like palladium or nickel is a common method. google.comgoogle.commdpi.com Controlling the reaction conditions (catalyst, pressure, temperature) would be critical to achieve selective reduction of the alkynes to alkenes (e.g., using Lindlar's catalyst for cis-alkenes) or the complete saturation of the chain. researchgate.netnih.gov Selective hydrogenation of dienes is also a well-established process. google.comresearchgate.net The reduction of unsaturation would alter the three-dimensional structure of the fatty acid, making it more flexible.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double and triple bonds is a feasible transformation. Electrophilic addition of hydrogen halides (HX) to conjugated dienes can result in both 1,2- and 1,4-addition products. pressbooks.pubquimicaorganica.org The incorporation of halogen atoms, particularly fluorine, can modulate the electronic properties and metabolic stability of the molecule. gerli.com However, no studies detailing the halogenation of this compound have been reported.

Hydroxylation: The introduction of hydroxyl groups can increase the polarity of the molecule and provide new points for hydrogen bonding or further functionalization. This could be achieved through various methods, such as epoxidation of the double bonds followed by ring-opening, or through enzymatic hydroxylation. While hydroxylated fatty acids are known, larodan.com specific methods for the hydroxylation of this particular dienediyne are not described.

| Reaction | Functional Group Targeted | Potential Products | Reference |

| Hydrogenation | Diene, Diyne | Saturated or partially unsaturated fatty acids | google.comgoogle.comnih.gov |

| Halogenation | Diene, Diyne | Halogenated fatty acid derivatives | quimicaorganica.orggerli.com |

| Hydroxylation | Diene | Hydroxylated fatty acid derivatives | larodan.com |

This table illustrates potential reactions based on the known chemistry of the functional groups, due to the absence of specific literature for the target compound.

Cycloaddition Reactions and Formation of Novel Ring Systems

The conjugated diene moiety of this compound is a suitable candidate for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. organic-chemistry.orgsigmaaldrich.comwikipedia.orgaccessscience.commasterorganicchemistry.com This powerful reaction allows for the formation of six-membered rings with high stereochemical control. By reacting the diene with various dienophiles (alkenes or alkynes with electron-withdrawing groups), a wide range of complex cyclic analogs could be synthesized. organic-chemistry.orgsigmaaldrich.com Such reactions would drastically alter the linear nature of the fatty acid, introducing rigid, ring-based scaffolds. The conjugated diyne system could also potentially participate in cycloaddition reactions, although this is generally less common than for dienes. There are no specific examples of cycloaddition reactions being performed on this compound in the published literature.

Conjugation to Biomolecules for Targeted Delivery or Probing

The carboxylic acid functionality serves as a convenient handle for conjugating this compound to other molecules. nih.govnih.gov This strategy can be used for targeted delivery by attaching the fatty acid to a molecule that directs it to a specific cell type or tissue. rsc.orgpsu.edu For example, it could be conjugated to peptides, antibodies, or other ligands. Furthermore, attaching fluorescent probes or other reporter groups would enable its use in imaging studies to track its distribution and localization within biological systems. nih.govrsc.org Bioconjugation of fatty acids to other lipids or biologically active molecules is a known strategy to create prodrugs or synergistic compounds. mdpi.com Despite the potential, no specific bioconjugation studies involving this compound have been found.

Synthesis and Evaluation of Bioisosteres and Conformationally Constrained Analogs

Bioisosteres: Bioisosteric replacement is a key strategy in medicinal chemistry to improve the properties of a molecule while retaining its biological activity. princeton.edubaranlab.orgdrughunter.com For the carboxylic acid group of this compound, common bioisosteres include tetrazoles, sulfonamides, and hydroxamic acids. drughunter.com These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid but offer different physicochemical properties, such as pKa, lipophilicity, and metabolic stability. Replacing parts of the hydrocarbon chain with other groups, such as aromatic rings or heteroatoms, could also be considered a form of bioisosteric replacement.

Conformationally Constrained Analogs: The flexibility of the long aliphatic chain can be reduced by introducing rigid elements, which can help in understanding the bioactive conformation. nih.govnih.gov As mentioned in section 7.2, cycloaddition reactions are one way to achieve this. masterorganicchemistry.com Other strategies include incorporating cyclic structures like cyclopentane (B165970) or cyclopropane (B1198618) rings within the chain or introducing additional double or triple bonds to restrict rotation. nih.gov While the synthesis of conformationally constrained analogs is a valid approach in drug design, stites.com there is no evidence in the literature of its application to this compound.

Advanced Analytical Methodologies for 13,17 Octadecadiene 9,11 Diynoic Acid Research

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Profiling

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 13,17-Octadecadiene-9,11-diynoic acid, with a molecular formula of C₁₈H₂₄O₂, the calculated exact mass is 272.17763 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to confirm the elemental composition of the molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, an HRMS analysis would be expected to yield a measured mass that corresponds very closely to its calculated exact mass of 272.17763.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. A precursor ion corresponding to the molecule of interest (e.g., [M-H]⁻ at m/z 271.1701) would be selected and subjected to collision-induced dissociation. The resulting fragment ions would provide clues about the molecule's structure, such as the location of the carboxylic acid group, the double bonds, and the triple bonds. However, the specific fragmentation pattern for this compound is not available in the public literature.

Liquid Chromatography-Mass Spectrometry (LC-MS/ESI-MS)

LC-MS is the preferred method for analyzing non-volatile and thermally sensitive compounds like fatty acids. The compound would first be separated from a mixture using liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that would typically be used, often in negative ion mode ([M-H]⁻), to generate ions of the intact molecule with minimal fragmentation. This technique is essential for analyzing extracts from natural sources like Mitrephora celebica.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Samples

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), carboxylic acids like this compound must first be derivatized to increase their volatility. A common method is esterification to form a fatty acid methyl ester (FAME). The resulting derivative can then be separated by GC and analyzed by MS. The mass spectrum would show a molecular ion peak for the ester and a characteristic fragmentation pattern that can aid in structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of an organic molecule by providing information about the connectivity and spatial arrangement of atoms.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOE)

A full structural elucidation of this compound would require a suite of NMR experiments:

¹H NMR: Would show the number of different types of protons and their integrations, as well as their coupling patterns, which helps to determine adjacent protons.

¹³C NMR: Would indicate the number of unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton couplings, helping to piece together adjacent fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the molecular fragments into a complete structure.

NOE (Nuclear Overhauser Effect) Spectroscopy: Provides information about which protons are close to each other in space, which is key for determining stereochemistry, such as the (E) configuration of the double bond at position 13.

Without the specific chemical shifts and correlation data from the original research, a detailed interpretation for this specific compound cannot be provided.

Chiral Analysis by Modified Mosher's Ester Method

The modified Mosher's ester method is a powerful nuclear magnetic resonance (NMR) technique used to determine the absolute configuration of chiral secondary alcohols. nih.govspringernature.com Although this compound is a carboxylic acid, this method would be applicable to a synthetic precursor or a reduced derivative where a stereogenic carbinol (alcohol) center is present, such as at a hydroxylated position along the carbon chain (e.g., 8-hydroxy-13,17-octadecadiene-9,11-diynoic acid). uni.lu

The methodology involves derivatizing the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu This creates a pair of diastereomeric esters. springernature.com Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons located near the newly formed chiral ester center will experience different magnetic environments in the two diastereomers. nih.govumn.edu

This results in different chemical shifts (δ) in their ¹H NMR spectra. By comparing the spectra of the (S)-MTPA ester and the (R)-MTPA ester, a series of chemical shift differences (Δδ = δS - δR) is calculated for the protons on either side of the carbinol carbon. researchgate.net According to the established model, a positive Δδ value for protons on one side and a negative Δδ value for protons on the other side allows for the unambiguous assignment of the absolute configuration of the original alcohol. researchgate.netnih.gov A typical analysis requires the preparation of both diastereomeric esters followed by a comparative analysis of their ¹H NMR spectra. springernature.com

Table 1: Illustrative Data for Mosher's Ester Analysis of a Hypothetical Chiral Alcohol Precursor

This table demonstrates the principle of how chemical shift differences (Δδ) are used to assign absolute configuration. The signs of the Δδ values for protons on either side of the original carbinol carbon (C*) are indicative of the stereochemistry.

| Proton Position | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |

| Protons on Side A | ||||

| H-a | 5.25 | 5.20 | +0.05 | R-configuration |

| H-b | 2.40 | 2.36 | +0.04 | R-configuration |

| Protons on Side B | ||||

| H-x | 4.10 | 4.18 | -0.08 | R-configuration |

| H-y | 1.95 | 2.05 | -0.10 | R-configuration |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Functional Group Analysis

Spectroscopic methods like UV-Vis and IR are fundamental for identifying the key functional groups and chromophores within this compound.

UV-Vis Spectroscopy: The structure of this compound contains a conjugated system of two double bonds and two triple bonds (a diene-diyne system). This extensive conjugation results in strong absorption in the ultraviolet region of the electromagnetic spectrum. The λmax (wavelength of maximum absorbance) values are characteristic of this polyunsaturated system and are crucial for both qualitative identification and quantitative analysis using a UV detector in liquid chromatography.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific covalent bonds based on their vibrational frequencies. For this compound, the key diagnostic peaks in an IR spectrum would confirm the presence of its main functional groups. The carboxylic acid group would be evident from a very broad O-H stretching band and a sharp C=O (carbonyl) stretching band. The carbon-carbon triple bonds (alkyne) and double bonds (alkene) would also show characteristic absorptions, although the alkyne C≡C stretch can be weak or absent in symmetrical environments.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Expected Absorption/Wavelength |

| UV-Vis | Conjugated Diene-Diyne | ~250-350 nm |

| IR | Carboxylic Acid (O-H stretch) | 3300-2500 cm⁻¹ (broad) |

| IR | C-H (sp² on alkene) | ~3100-3000 cm⁻¹ |

| IR | C-H (sp³ on alkyl chain) | ~2960-2850 cm⁻¹ |

| IR | Carbonyl (C=O stretch) | ~1710 cm⁻¹ |

| IR | Alkene (C=C stretch) | ~1650 cm⁻¹ |

| IR | Alkyne (C≡C stretch) | ~2260-2100 cm⁻¹ |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules in solution. nih.gov This method is particularly useful when X-ray crystallography is not feasible. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net

For a chiral molecule like a specific stereoisomer of this compound, the conjugated diene-diyne system acts as a chromophore. The spatial arrangement of this chromophore relative to the chiral center(s) will produce a unique CD spectrum with positive or negative bands (Cotton effects).

The modern approach involves comparing the experimentally measured CD spectrum with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govresearchgate.net By calculating the predicted CD spectra for all possible enantiomers and diastereomers and matching them to the experimental data, the absolute configuration of the molecule can be confidently assigned. researchgate.net

Universal Detection Methods (e.g., Charged Aerosol Detection - CAD) for Non-chromophoric Analytes

While this compound possesses a strong UV chromophore, its analysis within complex mixtures often requires detection methods that are not dependent on optical properties. Charged Aerosol Detection (CAD) is a near-universal detection method for High-Performance Liquid Chromatography (HPLC). thermofisher.com

The principle of CAD involves three steps:

Nebulization: The HPLC column eluent is converted into an aerosol of fine droplets.

Charging: The solvent is evaporated, leaving dried analyte particles that are then charged by collision with ionized nitrogen gas.

Detection: The charged particles are transferred to a collector where the aggregate charge is measured by a highly sensitive electrometer. thermofisher.com

The signal in CAD is proportional to the mass of the non-volatile analyte, largely independent of its chemical structure. thermofisher.com This provides two key advantages for the analysis of this compound:

Uniform Response: It allows for the accurate quantification of the target compound without needing a specific reference standard for every potential impurity or degradation product, which may lack the same chromophore.

Comprehensive Profiling: It can detect other non-chromophoric compounds in a sample, providing a more complete picture of the sample composition.

Quantitative Analytical Methods for Biological and Environmental Matrices

Developing a robust analytical method is crucial for quantifying this compound at trace levels in complex matrices like plasma, tissues, or soil. A typical method would involve reversed-phase HPLC coupled with a sensitive detector like a UV-Vis, mass spectrometry (MS), or charged aerosol detector.

Method development would focus on:

Sample Preparation: Efficient extraction from the matrix (e.g., liquid-liquid extraction or solid-phase extraction) to remove interferences and concentrate the analyte.

Chromatographic Separation: Optimization of the HPLC column (e.g., C18), mobile phase composition (e.g., acetonitrile/water gradient with an acid modifier like formic acid), and flow rate to achieve good peak shape and resolution from matrix components.

Detection: Selecting and optimizing the detector for maximum sensitivity and selectivity.

Once developed, the method must be validated according to established guidelines to ensure its reliability. Validation parameters include:

Linearity and Range: Demonstrating a proportional response over a specific concentration range.

Accuracy: Measuring the closeness of the test results to the true value.

Precision: Assessing the repeatability and intermediate precision of the method.

Limit of Detection (LOD): The lowest concentration that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration that can be accurately quantified.

Specificity: The ability to unequivocally assess the analyte in the presence of other components.

The validated analytical method is essential for conducting stability and degradation studies of this compound. These studies are critical to understanding the compound's shelf-life and degradation pathways under various conditions.

The compound would be subjected to stress conditions, including:

pH: Exposure to acidic, neutral, and basic solutions to assess hydrolysis.

Temperature: Storage at elevated temperatures to evaluate thermal degradation.

Light: Exposure to UV or fluorescent light to test for photodegradation. The highly unsaturated nature of the molecule makes it potentially susceptible to light-induced isomerization or polymerization.

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide) to determine its susceptibility to oxidation.

At specified time points, samples are analyzed using the validated HPLC method to quantify the remaining amount of the parent compound. thermofisher.com This data allows for the determination of degradation kinetics and the identification of major degradation products, often with the aid of mass spectrometry.

Future Research Directions and Translational Perspectives for 13,17 Octadecadiene 9,11 Diynoic Acid

Exploration of Undiscovered Biological Roles and Mechanistic Pathways

Polyacetylenic natural products are a significant class of compounds known for their diverse biochemical functions. nih.gov While over 2,000 polyacetylenes have been identified, many from the plant family Asteraceae, the specific biological roles of 13,17-Octadecadiene-9,11-diynoic acid remain largely uncharacterized. mdpi.com This compound has been reported in plant species such as Mitrephora macrocarpa and Mitrephora celebica. nih.gov The exploration of its biological activities is a primary area for future research.

The biosynthesis of polyacetylenes is generally understood to originate from common fatty acid precursors like linoleic acid through the action of specialized enzymes called desaturases and acetylenases. nih.govmdpi.comresearchgate.net These enzymes create the characteristic double and triple bonds from saturated fatty acids. researchgate.net The crepenynate (B1232503) pathway is a major route for the biosynthesis of many polyacetylenic compounds. mdpi.comresearchgate.net It is hypothesized that this compound is synthesized via a similar pathway, involving a series of enzymatic desaturations and modifications. However, the exact enzymes and intermediate steps leading to its formation are yet to be elucidated.

Future research should focus on:

Bioactivity Screening: Testing the compound for specific activities, such as antimicrobial, anti-inflammatory, or antitumor properties, which are common among polyacetylenes. mdpi.com

Mechanistic Studies: Investigating how the compound interacts with cellular targets. For instance, other polyacetylenes have been shown to influence key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism. nih.govresearchgate.net Studies could explore if this compound affects similar pathways, potentially influencing processes like lipid biosynthesis. nih.gov

Metabolic Fate: Determining how the compound is metabolized and whether its metabolites possess their own biological activities.

Development of Sustainable Production Methods (Synthetic and Biotechnological)

A significant hurdle in studying polyacetylenes is their inherent instability and low abundance in natural sources, which complicates their isolation and characterization. nih.gov Therefore, developing robust and sustainable production methods is critical for advancing research.

Synthetic Chemistry: Chemical synthesis offers a route to produce the pure compound, allowing for structural modifications to probe structure-activity relationships. Advances in the synthesis of acetylenic natural products provide a foundation for designing a viable synthetic route for this compound. nih.gov

Biotechnological Production: Metabolic engineering presents a highly promising and sustainable alternative. Oleaginous yeasts, such as Yarrowia lipolytica, have been successfully engineered for the high-level production of various polyunsaturated fatty acids (PUFAs). mdpi.comresearchgate.net This is achieved through several strategies:

Pathway Engineering: Introducing the specific desaturase and acetylenase genes responsible for the biosynthesis of this compound into a microbial host. mdpi.comresearchgate.net

Increasing Precursor Supply: Enhancing the production of key precursors like acetyl-CoA and malonyl-CoA, the fundamental building blocks for fatty acid synthesis. mdpi.com

Blocking Competing Pathways: Deleting or downregulating genes involved in pathways that divert precursors away from the desired product, such as β-oxidation. researchgate.net

Advanced Tools: Utilizing modern genetic tools like CRISPR/Cas9 for precise and efficient genome editing to optimize the production host. mdpi.comresearchgate.net

These biotechnological approaches could enable the large-scale, cost-effective production of this compound, providing a consistent supply for in-depth biological studies and potential commercial applications.

Integration with Omics Technologies (Genomics, Transcriptomics, Metabolomics)

The application of "omics" technologies is essential for a comprehensive understanding of this compound, from its biosynthesis to its biological function.

Genomics and Transcriptomics: By sequencing the genomes and transcriptomes of organisms that produce this compound, such as Mitrephora species, researchers can identify the candidate genes (acetylenases, desaturases) involved in its biosynthetic pathway. nih.govmdpi.com Transcriptomics can further reveal how the expression of these genes is regulated in response to different environmental or developmental cues.

Metabolomics: This technology allows for the comprehensive profiling of all small-molecule metabolites, including a wide array of polyacetylenes, within an organism. mdpi.com Metabolomic analysis can help map the entire biosynthetic network, identify novel related compounds, and understand the metabolic impact of this compound on cellular systems. For example, metabolomics has been used to identify fatty acids in human cell lines. ebi.ac.uk

The integration of these omics platforms provides a systems-level view that can accelerate the discovery of gene function and the elucidation of complex biological networks. researchgate.net

Potential as a Biochemical Probe for Elucidating Cellular Processes

The unique structure of this compound, with its conjugated system of double and triple bonds, imparts specific spectroscopic properties that can be exploited. Fatty acids with conjugated polyene systems have been characterized for their use as fluorescent probes. acs.org

This suggests that this compound could be developed into a valuable biochemical tool for studying cellular processes. When incorporated into biological membranes, its fluorescent properties could be sensitive to the local environment. This would allow it to act as a reporter for:

Membrane Fluidity and Dynamics: Changes in the lipid environment could alter its fluorescence, providing insights into the physical state of the membrane.

Lipid-Protein Interactions: Its proximity to membrane proteins could be monitored through fluorescence-based techniques like Förster resonance energy transfer (FRET).

Formation of Lipid Domains: It could be used to visualize and study specialized membrane domains, such as lipid rafts, which are critical for cellular signaling. nih.gov

By synthesizing fluorescently labeled or modified versions of the molecule, researchers could create powerful probes to visualize and quantify lipid metabolism and transport in living cells with high spatial and temporal resolution.

Challenges and Opportunities in the Field of Polyacetylenic Fatty Acid Research

The study of polyacetylenic fatty acids is a field ripe with both challenges and significant opportunities.

| Research Aspect | Challenges | Opportunities |

| Chemistry & Stability | Compounds are often chemically unstable, sensitive to oxidation, light, and pH, complicating isolation and storage. nih.gov | The unique reactivity of the triple bonds offers opportunities for novel synthetic modifications and the creation of biochemical probes. |

| Biosynthesis & Supply | Complete biosynthetic pathways are often obscure, and the responsible enzymes are not fully characterized. mdpi.com Natural abundance is typically very low. nih.gov | Advances in metabolic engineering and synthetic biology (e.g., CRISPR) provide a clear path to sustainable, large-scale production in microbial hosts like yeast. mdpi.comresearchgate.net |

| Biological Function | The precise biological roles and mechanisms of action for most polyacetylenes are unknown. | The known broad bioactivities (antimicrobial, antitumor) of the class suggest a high potential for discovering new therapeutic agents. mdpi.com They are increasingly seen as key signaling molecules. researchgate.net |

| Analytical Complexity | The structural diversity and similarity among polyacetylenes make their separation and identification analytically demanding. | The development of advanced omics and lipidomics platforms allows for more comprehensive profiling and discovery of novel compounds and their functions. mdpi.com |

| Conceptual Framework | The terminology and classification of fatty acids can sometimes be ambiguous, hindering clear communication and research focus. nih.gov | A deeper understanding of these molecules can refine concepts of lipid diversity and their roles beyond simple structural components or energy storage, highlighting their importance in cellular regulation. researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 13,17-Octadecadiene-9,11-diynoic acid, and what analytical methods are critical for validating its purity and structure?

- Synthesis : Common methods include enzymatic desaturation of precursor fatty acids (e.g., stearic acid) using Δ9- and Δ11-desaturases, or chemical synthesis via controlled oxidation and alkyne coupling reactions. Key reagents include palladium catalysts for Sonogashira coupling and ozone for oxidative cleavage of double bonds .

- Characterization :

- NMR : and NMR to confirm double/triple bond positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (expected [M+H]+: ~292.2).

- IR Spectroscopy : Peaks at ~2200 cm (C≡C stretch) and ~1700 cm (COOH) .

Q. How can researchers distinguish this compound from structurally similar fatty acids using spectroscopic techniques?

- Key Differentiators :

- UV-Vis : Conjugated diyne systems absorb at ~230–250 nm, distinct from isolated double bonds.

- Chromatography : Reverse-phase HPLC with a C18 column and PDA detection can separate it from non-conjugated analogs (retention time varies with mobile phase polarity) .

Q. What are the known biological roles of this compound in cellular signaling or metabolic pathways?

- Oxidative Signaling : Acts as a precursor for hydroperoxy derivatives (e.g., 13-HpODE) implicated in redox signaling and inflammation .

- Gene Regulation : Upregulates antioxidant response elements (ARE) via Nrf2 activation in intestinal epithelial cells, as shown in transcriptomic studies .

Q. What safety protocols are recommended for handling and storing this compound in laboratory settings?

- Storage : Under inert gas (argon) at −80°C to prevent oxidation. Use amber vials to avoid light-induced degradation .

- Handling : Wear nitrile gloves and work in a fume hood. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can mechanistic studies resolve conflicting reports on the pro-inflammatory vs. anti-inflammatory effects of this compound derivatives?

- Experimental Design :

- Use cell-type-specific models (e.g., macrophages vs. epithelial cells) to assess context-dependent effects.

- Quantify downstream mediators (e.g., prostaglandins, cytokines) via LC-MS/MS or multiplex ELISA .

- Data Contradiction Analysis : Compare dose-response curves and redox environments (e.g., glutathione levels) to identify threshold effects .

Q. What methodologies are effective for tracking the metabolic fate of this compound in vivo?

- Isotopic Labeling : Synthesize - or -labeled analogs for mass spectrometry-based flux analysis. Radiolabeled versions (e.g., ) enable autoradiography in tissue sections .

- Advanced Imaging : MALDI-TOF imaging mass spectrometry to localize metabolites in organs .

Q. How do oxidative derivatives of this compound (e.g., hydroperoxy forms) influence membrane dynamics in lipidomics studies?

- Model Systems : Incorporate oxidized derivatives into liposomes and monitor membrane fluidity via fluorescence anisotropy.

- Data Interpretation : Correlate oxidation states with bilayer permeability using molecular dynamics simulations .

Q. What computational approaches can predict the reactivity of this compound in complex biological matrices?

- In Silico Tools :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict sites of radical formation.

- Molecular Docking : Simulate interactions with enzymes like lipoxygenases or cytochrome P450 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.